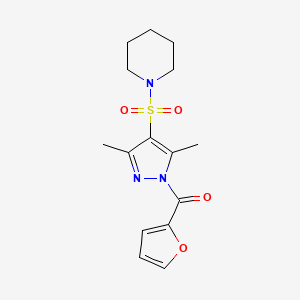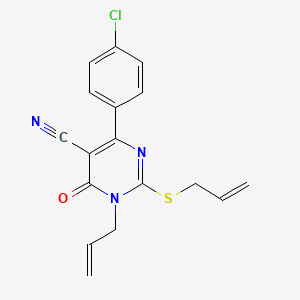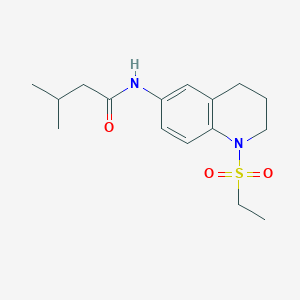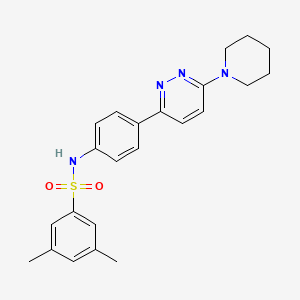
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a piperidylsulfonyl group at position 4, and a 2-furyl ketone moiety. These substitutions confer unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring through cyclocondensation of hydrazine with a diketone, such as acetylacetone . The resulting 3,5-dimethylpyrazole is then subjected to sulfonylation with piperidine sulfonyl chloride under basic conditions to introduce the piperidylsulfonyl group . Finally, the 2-furyl ketone moiety is introduced through a Friedel-Crafts acylation reaction using furfural and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also tailored to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyrazoles.
Applications De Recherche Scientifique
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The piperidylsulfonyl group is particularly important for binding affinity, while the 2-furyl ketone moiety may interact with hydrophobic pockets in the target protein . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks the piperidylsulfonyl and 2-furyl ketone groups, resulting in different chemical and biological properties.
4-(Piperidylsulfonyl)pyrazole: Lacks the dimethyl and 2-furyl ketone groups, affecting its reactivity and applications.
2-Furyl ketone derivatives: These compounds have different substituents on the furan ring, leading to variations in their chemical behavior.
Uniqueness
3,5-Dimethyl-4-(piperidylsulfonyl)pyrazolyl 2-furyl ketone is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the piperidylsulfonyl and 2-furyl ketone groups allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C15H19N3O4S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H19N3O4S/c1-11-14(23(20,21)17-8-4-3-5-9-17)12(2)18(16-11)15(19)13-7-6-10-22-13/h6-7,10H,3-5,8-9H2,1-2H3 |
Clé InChI |
UPSGXQCKEURYHF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(=O)C2=CC=CO2)C)S(=O)(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B11262452.png)
![N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}pyridine-3-sulfonamide](/img/structure/B11262453.png)
![N-{3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}benzenesulfonamide](/img/structure/B11262465.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B11262469.png)

![3-(2-chlorophenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262477.png)

![Methyl 2-[({[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11262479.png)
![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11262483.png)
![N-(3-acetylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262485.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11262500.png)

![1-Phenyl-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B11262513.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11262519.png)
